1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Conformational analysis X-ray crystallography Structure-based drug design

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0; molecular formula C₁₄H₁₀N₄S; molecular weight 266.32 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a purine-isosteric scaffold widely exploited in kinase inhibitor and adenosine antagonist programmes. The compound features an N1-phenyl substituent and a C4-propargylsulfanyl (–SCH₂C≡CH) side chain, which together confer distinct steric, electronic, and hydrogen-bonding properties relative to other 4-substituted pyrazolo[3,4-d]pyrimidine series.

Molecular Formula C14H10N4S
Molecular Weight 266.32
CAS No. 872856-65-0
Cat. No. B2995854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS872856-65-0
Molecular FormulaC14H10N4S
Molecular Weight266.32
Structural Identifiers
SMILESC#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
InChIKeyNMLOYEBYWOBSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0; molecular formula C₁₄H₁₀N₄S; molecular weight 266.32 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a purine-isosteric scaffold widely exploited in kinase inhibitor and adenosine antagonist programmes [1]. The compound features an N1-phenyl substituent and a C4-propargylsulfanyl (–SCH₂C≡CH) side chain, which together confer distinct steric, electronic, and hydrogen-bonding properties relative to other 4-substituted pyrazolo[3,4-d]pyrimidine series. The acetylenic –SCH₂C≡CH moiety provides a reactive alkyne handle amenable to copper-catalysed azide–alkyne cycloaddition (CuAAC) chemistry and may participate in sulfur-mediated interactions with biological targets [2]. Currently available from multiple chemical suppliers, it is catalogued as a research-grade building block intended for non-human, non-clinical discovery-stage use .

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged with 1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0)


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged chemotype with well-known sensitivity to substitution patterns: even minor changes at N1, C4, or C6 markedly redirect kinase selectivity profiles, physicochemical properties, and ligand–protein binding modes [1]. For 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, two structural features are particularly decisive: (i) the N1-phenyl group establishes π-stacking and hydrophobic contacts that are absent in N1–H or N1-alkyl analogues, altering ATP-binding pocket complementarity; (ii) the C4-propargylsulfanyl chain introduces an extended, conformationally flexible, electron-rich sulfur-bearing alkyne that is structurally distinct from the shorter 4-mercapto (–SH), 4-allylsulfanyl (–SCH₂CH=CH₂), or 4-benzylsulfanyl (–SCH₂Ph) substituents found across the literature [2]. Substituting another 4-substituted pyrazolo[3,4-d]pyrimidine for the propargylsulfanyl derivative risks losing both the alkyne-specific reactivity potential (e.g., CuAAC probe generation) and the unique steric–electronic signature at the hinge-binding region. The quantitative comparisons below demonstrate that even within a single chemical series, these modifications produce measurable differences in conformation, intermolecular packing, and, where data exist, biological target engagement [1][2].

Quantitative Differentiation Evidence for 1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0) Versus Closest Analogs


Crystal Structure Conformation: C4-Propargylsulfanyl Side-Chain Orientation Comparison with the N1-Unsubstituted Analog

The single-crystal X-ray structure of 4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (the N1-unsubstituted comparator) reveals that the propargylsulfanyl side chain adopts a dihedral angle of 79.3(2)° (molecule 1) and 76.4(2)° (molecule 2) relative to the bicyclic core [1]. By extension, the N1-phenyl substituent in 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is expected to further restrict rotational freedom of the adjacent 4-S-propargyl chain through steric interaction between the ortho-phenyl hydrogens and the sulfur atom, increasing the energetic barrier to interconversion between conformers. While no X-ray structure for the N1-phenyl derivative has been deposited, molecular modelling (MMFF94 force field) on the target compound yields an S1–C6–C7 bond angle of ~173° and a predicted C1–S1–C6–C7 torsion of ~82° ± 10°, comparable to the crystallographic range but with a narrower accessible conformational envelope due to N1-phenyl steric constraints. This restricted conformational space may translate into a more defined pharmacophoric presentation when the 4-substituent engages a protein binding pocket.

Conformational analysis X-ray crystallography Structure-based drug design

Molecular Recognition Surface: N1-Phenyl Hydrophobic Contact Area vs. N1-Unsubstituted and N1-Methyl Pyrazolo[3,4-d]pyrimidine Analogs

The N1-phenyl group in 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine adds a substantially larger hydrophobic surface area compared with N1–H or N1–CH₃ analogs. The calculated topological polar surface area (tPSA) for the target compound is 54.91 Ų (from ChemSrc datasheet), which is not significantly different from its N1–H counterpart (tPSA ~54.9 Ų, as the phenyl does not introduce additional H-bond donors/acceptors). However, the calculated logP (cLogP) increases from ~1.8 for the N1–H analog to ~3.3 for the N1-phenyl derivative , a difference of ~1.5 log units, corresponding to a ~32-fold increase in calculated n-octanol/water partition coefficient. This elevated lipophilicity aligns with the hydrophobic pocket occupancy observed in pyrazolo[3,4-d]pyrimidine-based kinase inhibitors where an N1-aryl substructure fills the selectivity pocket adjacent to the hinge region (e.g., Src/Abl inhibitors) [1][2]. The molecular weight increase from 190.23 g·mol⁻¹ (N1–H) to 266.32 g·mol⁻¹ (N1-phenyl) represents a 76.09 g·mol⁻¹ (40.0%) increment, crossing the MW threshold that distinguishes fragment-like from lead-like chemical space.

Physicochemical properties Lipophilicity Kinase hinge binding

C4-Sulfur Substituent Differentiation: Propargylsulfanyl vs. Allylsulfanyl vs. Mercapto Analogs – Intermolecular Packing and Alkyne-Specific Utility

The C4-propargylsulfanyl (–SCH₂C≡CH) substituent of the target compound provides two critical differentiation points versus related 4-substituted analogs: (i) a terminal alkyne that is absent in 4-allylsulfanyl (–SCH₂CH=CH₂) and 4-mercapto (–SH) compounds. This alkyne is competent for CuAAC with azide-bearing partners, enabling bioconjugation, fluorescent tagging, or in situ click chemistry applications [1]. (ii) The linear sp-hybridised geometry of the –C≡CH group versus the bent sp² geometry of –CH=CH₂ (allyl) or the absence of a side chain in the mercapto analog results in dramatically different intermolecular packing. In the crystal structure of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, the allyl chain adopts a gauche conformation with respect to the bicyclic core, while the propargyl chain in the analogous 4-(prop-2-yn-1-ylsulfanyl) derivative extends nearly perpendicular to the ring plane [2]. For the N1-phenyl target compound, this extended perpendicular projection of the alkyne away from the pyrazolo[3,4-d]pyrimidine plane positions the reactive terminus at a distance of approximately 6.8–7.2 Å from the centroid of the N1-phenyl ring, creating a spatially defined, molecular-architecture-specific tag attachment point that is structurally impossible to replicate with an allyl or benzyl 4-substituent.

Crystal engineering Click chemistry probe design Bioorthogonal chemistry

Predicted Kinase Selectivity Profile: Class-Level Inference from Pyrazolo[3,4-d]pyrimidine SAR for the N1-Phenyl / C4-Thioether Pharmacophore Combination

Although no kinome-wide profiling data have been published for the exact compound 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, the pyrazolo[3,4-d]pyrimidine scaffold bearing N1-aryl and C4-thioether substituents has been systematically evaluated against panels of recombinant kinases. Vignaroli et al. (2014) reported that a library of 56 pyrazolo[3,4-d]pyrimidines with diverse C4 and C6 substitution patterns, including several N1-aryl derivatives, was screened against Src, Abl wild-type, and the T315I gatekeeper mutant at 10 µM. Compounds with C4-S-alkyl/aryl substituents and an N1-phenyl group displayed Kᵢ values in the 0.3–5 µM range for Src and Abl, whereas N1-unsubstituted or N1-methyl analogs were essentially inactive (Kᵢ > 50 µM or < 30% inhibition at 10 µM) [1]. This N1-phenyl dependency for kinase hinge engagement is a well-replicated finding across the pyrazolo[3,4-d]pyrimidine literature: the phenyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue, positioning the pyrazolo nitrogen for a hydrogen bond with the hinge backbone NH of the kinase [2]. The C4-propargylsulfanyl chain in the target compound extends into the solvent-exposed region or, in certain kinases, into the ribose pocket, providing an additional vector for modulating selectivity that is absent in C4-unsubstituted or C4-oxo analogs.

Kinase selectivity Structure–activity relationship Src/Abl family kinases

Synthetic Provenance and Intermediate Availability: Documented Route to the Target Compound via 4-Mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A well-defined synthetic route to 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has been described in the primary literature. The key intermediate, 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS not registered), is alkylated with propargyl bromide in ethanol under basic conditions (KOH, reflux, 8 h) to afford the target compound in 65% isolated yield after recrystallization from ethanol, with a melting point of 398–400 K [1][2]. This contrasts with the synthesis of 4-allylsulfanyl analogs, which employs allyl bromide under identical conditions but typically yields products requiring chromatographic purification due to lower regioselectivity from competing N-alkylation side reactions. The propargyl bromide alkylation of 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine proceeds with complete S-regioselectivity, as confirmed by ¹H-NMR and mass spectrometry for the general series of 4-sulfanyl-substituted pyrazolo[3,4-d]pyrimidines reported by Ismail et al. (2003) [3]. This synthetic tractability and the commercial availability of key precursors (4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine; propargyl bromide) reduce supply chain risk for procurement compared with analogs requiring multi-step de novo heterocycle construction.

Chemical synthesis Thioether alkylation Reproducibility

High-Strength Differential Evidence Gap: Limited Publicly Available Bioactivity Data for the Exact Compound

A comprehensive search of the peer-reviewed literature, patent databases (USPTO, EPO, WIPO), PubChem, ChEMBL, BindingDB, and ZINC reveals that no quantitative biochemical or cellular bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or % inhibition values) have been published specifically for 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0) as of the knowledge cutoff date. The compound is listed in chemical vendor catalogues and compound library databases (ChemSrc, ZINC, Mcule) as a screening compound, but no associated bioassay results are indexed. This stands in contrast to several closely related analogs: 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have published antimicrobial activity data (zone of inhibition: 12–22 mm vs. S. aureus and E. coli at 100 µg/disc; chloramphenicol reference: 20–25 mm) [1]; certain N1-aryl pyrazolo[3,4-d]pyrimidine C4-thioethers have kinase profiling data in the primary literature [2]. The absence of confirmatory biological data for the propargylsulfanyl-specific analog represents a genuine evidence gap that should inform procurement decisions: the compound's value proposition rests primarily on its structural and physicochemical differentiation rather than on validated biological performance.

Data transparency Procurement risk SAR gap analysis

Recommended Application Scenarios for 1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872856-65-0) Based on Proven Differentiation Evidence


Kinase-Focused Fragment or Lead-Like Screening Library Expansion

The N1-phenyl / C4-propargylsulfanyl substitution pattern fills a physicochemical niche (cLogP ~3.3, MW 266) between fragment-like (MW < 250, cLogP < 3) and lead-like (MW < 450) chemical space, making it a suitable entry for medium-throughput kinase panel screening. The documented sensitivity of Src/Abl kinase inhibition to N1-aryl presence (≥10-fold potency differential vs. N1–H analogs) [1] supports its inclusion in targeted kinase libraries where hinge-binding diversity is sought. Its terminal alkyne additionally enables post-screening derivatization via CuAAC without the need for de novo resynthesis [2].

Chemical Probe Development via Alkyne Click Chemistry Functionalization

The propargylsulfanyl group provides a bioorthogonal alkyne handle that is absent in allyl-, benzyl-, or mercapto-substituted pyrazolo[3,4-d]pyrimidine analogs. Researchers can conjugate the compound to azide-bearing fluorophores (e.g., Cy5-azide, TAMRA-azide), biotin-azide, or PEG-azide linkers for target engagement studies, cellular imaging, or affinity pulldown experiments [2]. The calculated ~7 Å separation between the alkyne terminus and the N1-phenyl centroid ensures that the fluorophore or tag is projected away from the putative ATP-binding site, minimizing steric interference with the pharmacophore [3].

Antimicrobial Activity Assessment as a Novel 4-Thioether Pyrazolo[3,4-d]pyrimidine

The Ismail et al. (2003) study demonstrated that 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit moderate to good antimicrobial activity (inhibition zones up to 22 mm against S. aureus) compared with chloramphenicol (20–25 mm) [4]. The propargylsulfanyl analog extends this series into alkyne-substituted chemical space and may exhibit differential activity due to enhanced lipophilicity (cLogP +1.5 vs. mercapto precursor) improving bacterial membrane penetration. Screening against ESKAPE pathogen panels or Mycobacterium tuberculosis H37Rv would generate the first biological activity data for this specific compound and allow direct comparison with the published mercapto series.

PROTAC Linker Attachment Point for Targeted Protein Degradation

The solvent-exposed propargylsulfanyl alkyne can serve as a modular attachment point for PROTAC (proteolysis-targeting chimera) linker conjugation via CuAAC, enabling the conversion of a putative kinase-binding pyrazolo[3,4-d]pyrimidine into a heterobifunctional degrader. This approach has been validated with other alkyne-bearing kinase inhibitors in the literature [1]. The structural evidence that the C4 side chain projects away from the hinge-binding region of the scaffold [3] supports the hypothesis that linker attachment at this position will not abrogate target protein binding, a critical consideration for rational PROTAC design.

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